

# 2,2-Difluoroethylamine hydrochloride molecular weight and formula

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## Compound of Interest

**Compound Name:** 2,2-Difluoroethylamine hydrochloride

**Cat. No.:** B122141

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An In-depth Technical Guide to **2,2-Difluoroethylamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Difluoroethylamine hydrochloride**, a key building block in the synthesis of various biologically active molecules. Its utility in introducing fluorine atoms into organic structures can significantly enhance the metabolic stability and bioactivity of compounds, making it a valuable intermediate in pharmaceutical and agrochemical research.[\[1\]](#)[\[2\]](#)

## Core Molecular Data

**2,2-Difluoroethylamine hydrochloride** is the salt of the volatile liquid 2,2-Difluoroethylamine. The hydrochloride form is typically a more stable, solid material, which is easier to handle and store.

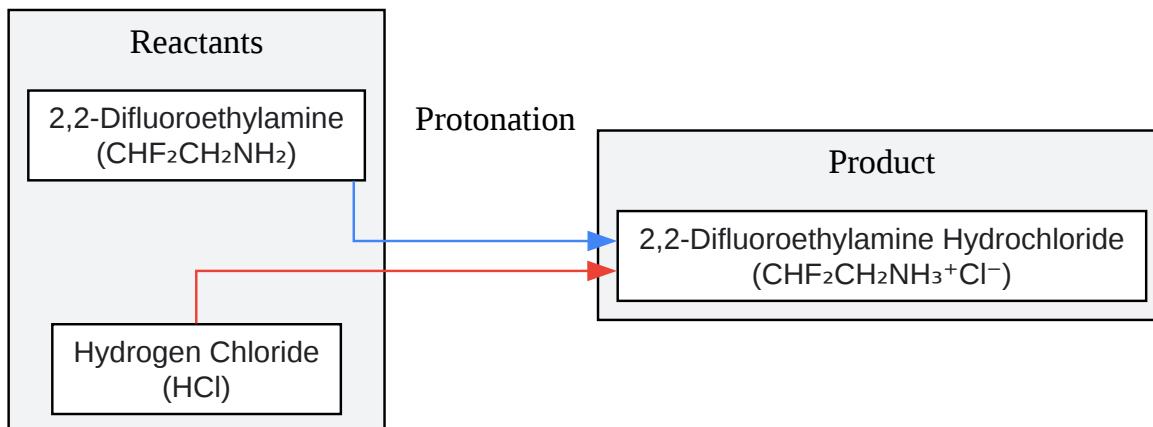
## Quantitative Data Summary

The fundamental molecular and physical properties of **2,2-Difluoroethylamine hydrochloride** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	$C_2H_6ClF_2N$	[1][3][4][5]
Molecular Weight	117.53 g/mol	[1][2][4][5]
CAS Number	79667-91-7	[1][2][4][5]
Appearance	White to off-white solid/powder	[1][5][6]
Melting Point	132-137 °C (with decomposition)	[1][4][5]
Storage Conditions	2-8°C	[1][4][5]

## Logical Formation Pathway

The hydrochloride salt is formed through the acid-base reaction of 2,2-Difluoroethylamine (the free base) with hydrogen chloride. This is a standard method for converting volatile or reactive amines into more stable, crystalline salts.



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Caption: Formation of the hydrochloride salt from the free base.

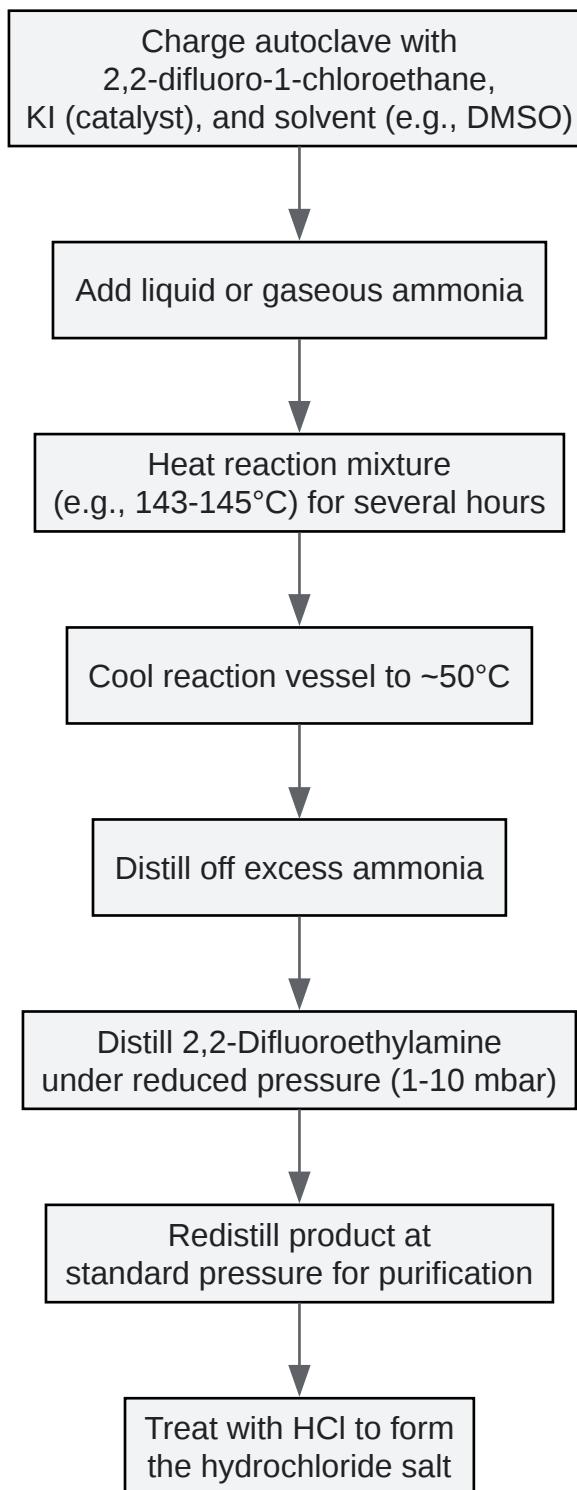
## Experimental Protocols

The synthesis of **2,2-Difluoroethylamine hydrochloride** primarily involves the synthesis of the free base, 2,2-Difluoroethylamine, followed by its conversion to the hydrochloride salt. Several methods for synthesizing the free base have been reported.

## Synthesis of 2,2-Difluoroethylamine via Amination of 2,2-Difluoro-1-haloethane

A common method for producing 2,2-Difluoroethylamine is through the reaction of a 2,2-difluoro-1-haloethane with ammonia.[\[1\]](#)[\[7\]](#) This reaction is typically performed under pressure in an autoclave.

### Experimental Workflow



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Caption: Workflow for the synthesis of 2,2-Difluoroethylamine.

Detailed Methodology:

- Charging the Reactor: An autoclave is charged with 2,2-difluoro-1-chloroethane, a catalytic amount of potassium iodide, and a solvent such as N-methylpyrrolidine (NMP) or dimethyl sulfoxide (DMSO).[1]
- Addition of Ammonia: Anhydrous ammonia is then introduced into the sealed reactor. A molar excess of ammonia relative to the haloethane is typically used (e.g., a 1:6 to 1:8 ratio).[1]
- Reaction: The reaction mixture is heated to temperatures in the range of 100°C to 150°C and stirred for a period of 1 to 6 hours.[1][8]
- Workup: After cooling, the excess ammonia is carefully vented and distilled off.
- Isolation and Purification: The resulting 2,2-Difluoroethylamine is isolated from the reaction mixture by distillation, often under reduced pressure. A final distillation at atmospheric pressure can be performed for further purification.[1][8]
- Salt Formation: The purified 2,2-Difluoroethylamine (a liquid with a boiling point of approximately 68°C) is then treated with a solution of hydrogen chloride (e.g., in an ether or alcohol) to precipitate the **2,2-Difluoroethylamine hydrochloride** salt, which can be collected by filtration and dried.[9]

## Synthesis via Reduction of 2,2-Difluoroacetamide

An alternative route involves the reduction of 2,2-difluoroacetamide.

Methodology:

This synthesis uses a reducing agent, such as a diborane solution in tetrahydrofuran (THF), to reduce the amide functional group of 2,2-difluoroacetamide to the corresponding amine. The reaction yields 2,2-Difluoroethylamine, which is then converted to its hydrochloride salt.[3]

## Applications in Research and Development

**2,2-Difluoroethylamine hydrochloride** serves as a crucial intermediate in several areas:

- Pharmaceutical Development: It is used as a precursor for synthesizing various pharmaceutical agents. The difluoromethyl group can alter a molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[2]

- Agrochemicals: The compound is employed in the creation of new pesticides and herbicides, where the fluorine atoms can enhance the efficacy of the active ingredients.[2]
- Material Science: It is also explored in the development of advanced materials, including specialty polymers.[2]
- Synthetic Chemistry: Recently, it has been reported as a precursor for the *in situ* generation of difluoromethyl diazomethane, a valuable reagent for [3+2] cycloaddition reactions.[5]

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